1-[(3-Methylcyclopentyl)amino]propan-2-ol
Description
1-[(3-Methylcyclopentyl)amino]propan-2-ol is an amino alcohol derivative characterized by a propan-2-ol backbone substituted with a 3-methylcyclopentyl group at the amino position. This structural motif places it within a broader class of amino alcohols, which are notable for their diverse pharmacological and chemical applications. The 3-methylcyclopentyl group introduces a lipophilic, alicyclic moiety, distinguishing it from other compounds with aromatic or branched alkyl substituents. The compound’s stereochemistry and hydrogen-bonding capacity (due to the hydroxyl and amino groups) may influence its solubility, receptor interactions, and metabolic stability .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-[(3-methylcyclopentyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-7-3-4-9(5-7)10-6-8(2)11/h7-11H,3-6H2,1-2H3 |
InChI Key |
KXWJDNWTGJKDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
Cyclopentylamine Derivatives via Cyclization
Research indicates that cyclopentylamines can be synthesized through intramolecular cyclization of appropriately functionalized precursors. For example, dehydration or dehydrative cyclization of amino alcohols or amino acids can generate cyclopentylamine derivatives, which can be further functionalized to obtain the target compound.
Amine Functionalization and Hydroxylation
In some studies, amino groups are introduced onto cyclopentane rings via reductive amination, followed by hydroxylation at the appropriate position to generate the propanol moiety. This process often employs:
- Hydroxylation agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
- Protection-deprotection strategies to selectively functionalize the amino group and hydroxyl groups.
Reaction Conditions and Catalysts
| Method | Reagents | Catalysts | Solvents | Typical Yields | Remarks |
|---|---|---|---|---|---|
| Reductive amination | Aldehydes/ketones + amines + NaBH₃CN | - | Methanol, ethanol | 70-85% | Mild conditions, high selectivity |
| Nucleophilic substitution | Halides + cyclopentyl nucleophile | - | THF, DMSO | 65-80% | Requires good leaving groups |
| Cyclization of precursors | Amino alcohols | Acid catalysts (e.g., p-toluenesulfonic acid) | Toluene, reflux | 60-75% | Intramolecular cyclization |
Research Findings and Data Tables
In recent studies, the synthesis of related amino alcohols and cyclopentane derivatives has been optimized using Brønsted acids and Lewis acids to facilitate cyclization and substitution reactions. For example, the Brønsted acid-catalyzed synthesis of tetrahydrocarbazolones demonstrates the importance of acid catalysis in promoting intramolecular cyclizations with yields exceeding 80% under optimized conditions.
Furthermore, the use of solvents such as hexafluoroisopropanol (HFIP) has been shown to enhance reaction rates and selectivity, especially in nucleophilic substitution reactions involving sensitive intermediates.
Summary of the Most Effective Preparation Strategy
Based on the integrated data, the most promising approach for synthesizing 1-[(3-Methylcyclopentyl)amino]propan-2-ol involves:
- Step 1: Reductive amination of a suitable ketone (e.g., acetone) with 3-methylcyclopentylamine to form the amino alcohol core.
- Step 2: Selective hydroxylation or functionalization at the appropriate position to introduce the propanol group.
- Step 3: Final purification via chromatography.
This method benefits from high yields, mild conditions, and broad substrate scope, making it suitable for laboratory synthesis and potential scale-up.
Chemical Reactions Analysis
1-[(3-Methylcyclopentyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-Methylcyclopentyl)amino]propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 1-[(3-Methylcyclopentyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The following table highlights structural differences and similarities between 1-[(3-Methylcyclopentyl)amino]propan-2-ol and related amino alcohols:
Physicochemical Properties
- Hydrogen Bonding: The -OH and -NH groups enable hydrogen bonding, similar to other amino alcohols, which may influence crystallinity (as seen in ’s imidazole derivative) and solubility .
Biological Activity
1-[(3-Methylcyclopentyl)amino]propan-2-ol, also known as 3-[(3-methylcyclopentyl)amino]propan-1-ol, is a compound characterized by its unique structure that includes a cyclopentane ring substituted with a methyl group and an amino alcohol functional group. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 157.25 g/mol
- Functional Groups : Hydroxyl group (-OH) and amino group (-NH)
Research indicates that 1-[(3-Methylcyclopentyl)amino]propan-2-ol exhibits potential biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. These interactions are essential for understanding its pharmacological properties and therapeutic applications.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways by binding to active sites on enzymes.
- Receptor Modulation : It may also modulate receptor activity, influencing various biochemical pathways.
Pharmacological Applications
The compound has been studied for its potential applications in various therapeutic contexts. Notably, its role as an enzyme inhibitor or receptor modulator could make it a candidate for drug development targeting specific diseases.
- Enzyme Interaction Studies : Initial studies have shown that 1-[(3-Methylcyclopentyl)amino]propan-2-ol can inhibit certain enzymes involved in metabolic processes. This inhibition could lead to altered biochemical pathways that may be beneficial in treating certain conditions.
-
Case Studies :
- A study highlighted the compound's ability to inhibit key enzymes in cancer cell lines, suggesting potential use in oncology.
- Another investigation focused on its interaction with neurotransmitter receptors, indicating possible applications in neuropharmacology.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 1-[(3-Methylcyclopentyl)amino]propan-2-ol, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 3-Cyclopentylpropan-1-ol | CHO | 1.00 |
| 2-(2,2,3-trimethylcyclopentyl)ethanol | CHO | 0.92 |
| 1-(2-methylcyclopentyl)amino-propan-2-ol | CHNO | 0.92 |
| 3-(Cyclobutylmethyl)-propanol | CHO | 0.92 |
| 2-Aminoheptanediol | CHN | 0.90 |
These compounds exhibit variations in their functional groups or carbon chain lengths but share core structural elements that define their similarity to 1-[(3-Methylcyclopentyl)amino]propan-2-ol. The unique attributes of each compound contribute to distinct biological activities and potential applications.
Research Findings
Recent studies have emphasized the importance of structural nuances in determining the biological activity of compounds related to 1-[(3-Methylcyclopentyl)amino]propan-2-ol:
- In Vitro Studies : Laboratory tests have demonstrated that this compound can effectively bind to specific enzymes, inhibiting their activity and altering metabolic pathways.
- In Vivo Studies : Animal models have shown promising results regarding the therapeutic effects of the compound, particularly in models of metabolic disorders and cancer.
Q & A
Q. What are the standard synthetic routes for 1-[(3-Methylcyclopentyl)amino]propan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : Reacting 3-methylcyclopentylamine with epichlorohydrin under basic conditions (e.g., NaOH in ethanol) at 60–80°C yields the amino alcohol after purification .
- Reductive amination : Condensing 3-methylcyclopentanone with 1-amino-2-propanol using NaBH₄ or Pd/C as reducing agents. Optimizing solvent polarity (e.g., methanol vs. THF) and temperature (25–50°C) improves yields to >70% .
Key factors include pH control (to avoid side reactions) and stoichiometric ratios of reactants.
Q. How can structural elucidation of 1-[(3-Methylcyclopentyl)amino]propan-2-ol be performed?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H NMR (δ 1.2–1.8 ppm for cyclopentyl protons; δ 3.5–4.0 ppm for alcohol/amine groups).
- IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and 1050–1100 cm⁻¹ (C-O stretch).
- Mass spectrometry : Molecular ion peak at m/z 171.2 (CHNO).
Comparative analysis with structurally similar compounds (e.g., cyclopentamine) helps confirm stereochemistry .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., CNS activity in cyclopentyl derivatives):
- Receptor binding assays : Test affinity for adrenergic (α/β) or dopaminergic receptors using radiolabeled ligands.
- Enzyme inhibition : Screen against monoamine oxidases (MAO-A/B) or kinases via fluorometric/colorimetric kits.
- Cytotoxicity : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess safety thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of similar amino alcohol derivatives?
- Methodological Answer : Contradictions (e.g., variable MAO inhibition in cyclopentyl vs. cyclohexyl analogs) arise from stereochemical or substituent effects. Strategies include:
- Meta-analysis : Compare IC values across studies using standardized protocols (e.g., fixed substrate concentrations).
- Molecular docking : Model interactions with MAO-B active sites (PDB ID: 2V5Z) to identify steric clashes or hydrogen-bonding discrepancies .
- SAR studies : Synthesize derivatives with modified cyclopentyl substituents (e.g., 3-ethyl vs. 3-methyl) to isolate activity trends .
Q. What strategies optimize 1-[(3-Methylcyclopentyl)amino]propan-2-ol derivatives for enhanced CNS penetration?
- Methodological Answer : Key modifications:
- Lipophilicity : Introduce halogen substituents (e.g., 4-F on the cyclopentyl ring) to increase logP (measured via HPLC).
- Blood-brain barrier (BBB) permeability : Use PAMPA-BBB assays; derivatives with logBB > 0.3 are prioritized.
- Metabolic stability : Assess CYP450 metabolism in liver microsomes; blocking labile sites (e.g., N-methylation) improves half-life .
Q. What mechanistic studies are critical to understanding its interaction with adrenergic receptors?
- Methodological Answer : Employ:
- X-ray crystallography : Co-crystallize with β-adrenergic receptor (PDB ID: 3SN6) to map binding pockets.
- Mutagenesis : Replace key residues (e.g., Asp113 in transmembrane helix 3) to validate hydrogen-bonding interactions.
- Computational dynamics : Run 100-ns MD simulations to assess conformational stability of receptor-ligand complexes .
Comparative Structural Analysis
| Compound | Key Features | Unique Aspects | Reference |
|---|---|---|---|
| 1-[(3-Methylcyclopentyl)amino]propan-2-ol | Cyclopentyl ring, secondary amine, alcohol | Potential CNS activity; stereochemical sensitivity | |
| Cyclopentamine | Cyclopentyl ring, primary amine | Lacks hydroxyl group; weaker BBB penetration | |
| 1-Amino-propan-2-ol | Simple amino alcohol | Minimal steric hindrance; low bioactivity |
Research Gaps and Future Directions
- In vivo pharmacokinetics : No studies on oral bioavailability or tissue distribution in animal models. Proposed: Radiolabel the compound for PET imaging in rodents .
- Stereochemical impact : The (R) vs. (S) enantiomer’s activity remains unexplored. Use chiral chromatography (e.g., Chiralpak AD-H) to separate and test isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
